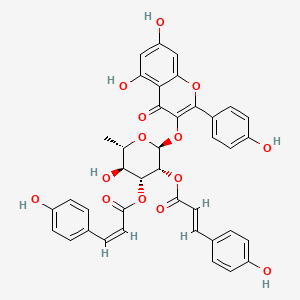
E,Z-Platanoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E,Z-Platanoside is a natural flavonoid glycoside isolated from the leaves of the Platanus acerifolia (London plane tree). This compound is known for its significant biological activities, particularly its antibacterial properties against Staphylococcus aureus . The structure of this compound includes a quercetin backbone with acylated rhamnopyranoside moieties, which contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
E,Z-Platanoside can be synthesized through a series of enzymatic reactions that involve the acylation of flavonoid glycosides. The process typically starts with the extraction of flavonoid glycosides from plant sources, followed by acylation using specific enzymes that facilitate the attachment of acyl groups to the flavonoid backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Platanus acerifolia leaves. The leaves are harvested, dried, and subjected to solvent extraction to isolate the flavonoid glycosides. The extracted compounds are then purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
E,Z-Platanoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the flavonoid backbone, altering its properties.
Substitution: This compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
Applications De Recherche Scientifique
E,Z-Platanoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of acylation on flavonoid glycosides.
Mécanisme D'action
E,Z-Platanoside exerts its effects through several mechanisms:
Antibacterial Activity: The compound inhibits bacterial growth by targeting the bacterial cell wall and interfering with essential enzymes involved in cell wall synthesis.
Anti-inflammatory Activity: This compound modulates inflammatory pathways by inhibiting the activity of matrix metallopeptidases (MMPs), which are involved in the degradation of extracellular matrix components.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
Z,E-Platanoside: Another flavonoid glycoside with similar antibacterial properties but different acylation patterns.
E,E-Platanoside: A related compound with distinct biological activities due to its unique acylation configuration.
Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside: A similar compound with different acyl groups attached to the flavonoid backbone.
Uniqueness
E,Z-Platanoside is unique due to its specific acylation pattern, which enhances its binding affinity to molecular targets and contributes to its potent biological activities. The relative configuration of the acyl groups (E/Z) significantly affects the compound’s interaction with binding pockets in targeted proteins, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C39H32O14 |
|---|---|
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1 |
Clé InChI |
HKZIBACORRUGAC-DJVSQZLHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


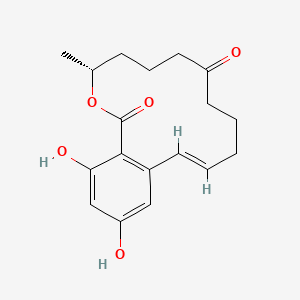
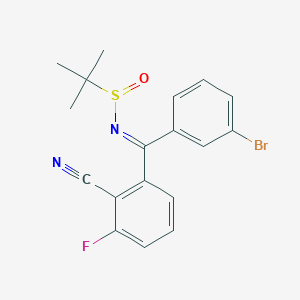


![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
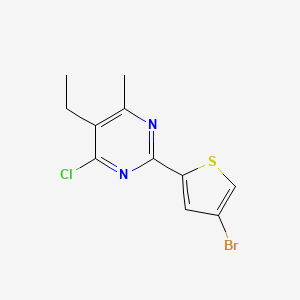
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
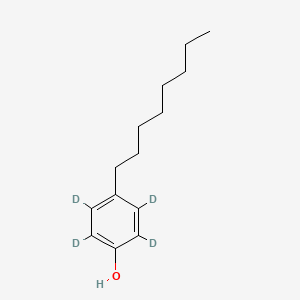
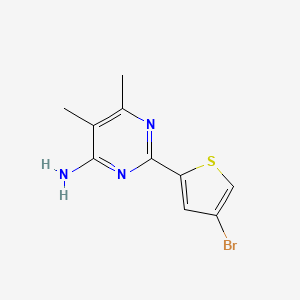
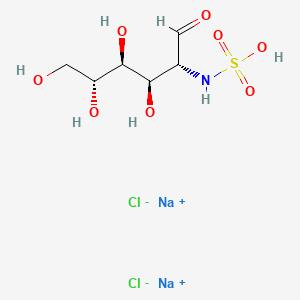
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
